Product packaging for 5-Bromo-6-fluoropyridin-2-amine(Cat. No.:CAS No. 944401-65-4)

5-Bromo-6-fluoropyridin-2-amine

Cat. No.: B1524577
CAS No.: 944401-65-4
M. Wt: 191 g/mol
InChI Key: SJXWFNBZBXZDCL-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. researchgate.netrsc.orgnih.govnih.gov Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a "privileged scaffold". rsc.org This means it is a structural motif frequently found in biologically active compounds and approved pharmaceuticals. researchgate.netrsc.org The presence of the nitrogen atom in the pyridine ring not only influences its reactivity but also provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.gov Pyridine derivatives have demonstrated a broad spectrum of therapeutic applications, including antibacterial, antiviral, and anticancer activities. researchgate.nettandfonline.com

The utility of pyridine scaffolds extends beyond medicinal chemistry into materials science, where they are used in the development of functional nanomaterials and ligands for organometallic complexes. nih.gov Their adaptability allows for easy conversion into a multitude of functional derivatives, making them indispensable tools for chemists. nih.gov

Role of Halogenation and Amination in Pyridine Reactivity and Functionalization

The introduction of halogen and amino groups onto the pyridine ring dramatically expands its synthetic potential. chemrxiv.orgnih.gov Halogenation, the process of introducing one or more halogen atoms, is a critical step in the diversification of pyridine-based compounds. nih.gov Halogens like bromine and fluorine act as versatile handles for subsequent cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. ossila.com This is a key strategy in the construction of complex molecules from simpler precursors. nih.gov

The position of the halogen on the pyridine ring is crucial and can be challenging to control. chemrxiv.orgnih.govnsf.gov Traditional methods for pyridine halogenation often require harsh conditions and can lead to mixtures of products. nih.govnsf.gov However, modern synthetic methods have been developed to achieve greater regioselectivity, enabling the precise placement of halogens at specific positions like the 3-position. chemrxiv.orgnih.govnsf.gov

Amination, the introduction of an amino group (-NH2), further enhances the functionality of the pyridine scaffold. The amino group can act as a nucleophile, a base, or a directing group in subsequent reactions. In medicinal chemistry, the amino group is a key pharmacophore that can interact with biological targets.

Overview of 5-Bromo-6-fluoropyridin-2-amine as a Versatile Synthetic Building Block

This compound emerges as a particularly valuable building block due to the specific arrangement of its functional groups. chemicalbook.com The presence of a bromine atom at the 5-position and a fluorine atom at the 6-position, along with an amino group at the 2-position, creates a unique reactivity profile. The fluorine atom can be displaced through nucleophilic aromatic substitution, while the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions. ossila.com The amino group can be utilized for further derivatization, such as in amidation or diazotization reactions.

This trifunctional nature allows for a stepwise and controlled elaboration of the pyridine core, making this compound a key intermediate in the synthesis of a wide range of complex target molecules. chemicalbook.com It serves as a precursor in the development of new pharmaceuticals and other advanced materials.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in synthesis.

PropertyValue
Molecular Formula C5H4BrFN2
Molecular Weight 191.00 g/mol
Appearance Solid
Boiling Point 245 °C
Density 1.813 g/cm³
Flash Point 102 °C
Storage Keep in dark place, inert atmosphere, 2-8°C

Data sourced from various chemical suppliers and databases. sigmaaldrich.comamericanelements.com

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the bromination of 6-fluoropyridin-2-amine. chemicalbook.comchemicalbook.com

The reactivity of this compound is characterized by the distinct functionalities of its substituents. The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution. The bromine atom at the 5-position is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide variety of substituents at this position. The amino group at the 2-position can undergo standard reactions of aromatic amines, including diazotization followed by substitution, or acylation to form amides. This differential reactivity allows for selective and sequential modification of the molecule.

Spectroscopic Data

The structural characterization of this compound relies on various spectroscopic techniques.

TechniqueKey Features
¹H NMR The proton NMR spectrum would show distinct signals for the two aromatic protons on the pyridine ring.
¹³C NMR The carbon NMR spectrum would display five signals corresponding to the five carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached functional groups.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic isotopic patterns for bromine.

Detailed spectroscopic data can be found in specialized chemical databases. ambeed.com

Applications in Chemical Synthesis

The unique structural features of this compound make it a valuable intermediate in the synthesis of a variety of complex molecules. It is particularly useful in the construction of heterocyclic systems and as a scaffold for the development of new pharmaceutical agents and materials for organic electronics. ossila.com Its ability to undergo selective, stepwise functionalization provides chemists with a powerful tool for building molecular complexity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrFN2 B1524577 5-Bromo-6-fluoropyridin-2-amine CAS No. 944401-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXWFNBZBXZDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697426
Record name 5-Bromo-6-fluoropyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-65-4
Record name 5-Bromo-6-fluoropyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-fluoropyridin-2-amine
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Synthetic Methodologies and Reaction Pathways of 5 Bromo 6 Fluoropyridin 2 Amine

Precursor Synthesis and Starting Materials

The selection of appropriate starting materials is fundamental to the successful synthesis of 5-Bromo-6-fluoropyridin-2-amine. The choice of precursor often dictates the subsequent reaction steps, including the methods for halogenation and amination.

A primary and direct route to obtaining this compound is through the derivatization of 6-Fluoropyridin-2-amine chemicalbook.com. This approach is advantageous as it begins with a precursor that already contains two of the three required functional groups in the correct positions (the amino group at C2 and the fluorine atom at C6). The synthesis is completed via a regioselective bromination reaction.

The key transformation in this pathway is the introduction of a bromine atom at the C5 position of the 6-Fluoropyridin-2-amine ring. The existing amino and fluoro groups direct the electrophilic substitution, leading to the desired product. The specifics of this bromination are detailed in the subsequent sections on bromination strategies.

In synthetic chemistry, the availability and cost of starting materials can necessitate the exploration of alternative precursors. Various aminopyridine derivatives can serve as foundational molecules for constructing the target compound. For instance, simpler, non-fluorinated aminopyridines like 2-aminopyridine (B139424) can be used as starting points semanticscholar.orgresearchgate.netresearchgate.netgoogle.com.

A synthetic sequence starting from 2-aminopyridine would require more steps, including both fluorination and bromination. The order of these steps is crucial for controlling the final substitution pattern. For example, a patent describes the use of substituted aminopicolines (methylated aminopyridines) such as 3-amino-6-picoline and 2-amino-4-picoline in the synthesis of fluorinated pyridine (B92270) compounds google.com. These pathways often involve diazotization of the amino group to introduce a fluorine atom via reactions like the Balz-Schiemann reaction, followed by bromination.

A common strategy in the synthesis of aminopyridines involves the use of nitropyridine intermediates. The nitro group acts as a powerful electron-withdrawing group, influencing the regioselectivity of subsequent reactions, and can be reliably reduced to an amino group in a later step.

The synthesis can begin with the nitration of a pyridine derivative. For example, 2-aminopyridine can be nitrated to produce a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine semanticscholar.org. More complex pathways may involve the synthesis of a nitropyridine which is then subjected to amination ntnu.no. A relevant patent highlights a process where a nitropyridine compound, such as 2-bromo-6-methyl-5-nitro pyridine, is used as an intermediate. The nitro group in this intermediate is subsequently reduced to an amino group, often using a catalyst like Raney's nickel under a hydrogen atmosphere, to yield the corresponding aminopyridine google.com. This "nitro-to-amino" conversion is a robust and widely used transformation in heterocyclic chemistry.

Three-component ring transformations of dinitropyridone can also be employed to synthesize nitropyridines, which are not easily accessible through other methods nih.gov. These nitropyridines can then be converted to the desired aminopyridines.

Bromination Strategies for Pyridine Ring Functionalization

The introduction of a bromine atom onto the pyridine ring is a critical step in the synthesis of this compound. The strategy employed must be highly regioselective to ensure the bromine atom is installed at the C5 position.

Achieving regioselectivity in the bromination of substituted pyridines is a significant challenge due to the multiple possible reaction sites. The choice of brominating agent and reaction conditions is paramount.

Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) google.com. For a precursor like 6-Fluoropyridin-2-amine, the activating effect of the amino group and the directing influence of both the amino and fluoro groups guide the incoming electrophile.

Several advanced methods have been developed to enhance regioselectivity:

N-Bromosuccinimide (NBS) : NBS is a milder brominating agent than Br₂ and is often used for the selective bromination of activated aromatic rings. In a procedure for a similar compound, 2-amino-4-chloropyridine (B16104) was successfully brominated using NBS in dichloromethane at 0°C google.com.

1,3-dibromo-5,5-dimethylhydantoin (DBDMH) : This reagent is another source of electrophilic bromine and can be used for the bromination of pyridine derivatives, sometimes without an additional solvent google.com.

Selectfluor-Promoted Bromination : A method using LiBr as the bromine source in the presence of Selectfluor has been established for the regioselective bromination of 2-aminopyridines researchgate.net.

Pyridine N-Oxide Strategy : The bromination of pyridine N-oxides offers an alternative route with different regiochemical outcomes. A method using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium bromide as the bromide source allows for the regioselective C2-bromination of fused pyridine N-oxides under mild conditions tcichemicals.com.

The table below summarizes various bromination reagents and their typical applications in pyridine chemistry.

ReagentSubstrate TypeTypical ConditionsNotes
N-Bromosuccinimide (NBS) Activated PyridinesDichloromethane, 0°CMild and selective google.com.
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Pyridine DerivativesOften neat (no solvent)Efficient source of electrophilic bromine google.com.
LiBr / Selectfluor 2-AminopyridinesDMFPromotes high regioselectivity researchgate.net.
Tetrabutylammonium bromide / p-toluenesulfonic anhydride Pyridine N-OxidesMild ConditionsSelective for the C2 position tcichemicals.com.

While many bromination reactions proceed without a catalyst, certain systems can be employed to enhance reaction rates and selectivity.

Pyridine and other substituted ammonium salts have been investigated as catalysts for aromatic bromination. However, studies have shown that their effect is often a general salt effect that increases the polarity of the medium, rather than a specific catalytic cycle cdnsciencepub.comresearchgate.netingentaconnect.com.

More complex catalyst systems involving transition metals have also been developed. A patent for the bromination of pyridine derivatives describes a catalyst system that includes a copper (Cu) source and a palladium (Pd) source, which can be used with an optional ligand google.com. These metal-catalyzed reactions often proceed through different mechanisms than traditional electrophilic aromatic substitution and can offer unique selectivity.

The table below details catalyst systems used in related pyridine functionalization reactions.

Catalyst SystemReaction TypeNotes
Pyridinium Salts Aromatic BrominationBelieved to be a general salt effect, increasing medium polarity cdnsciencepub.comresearchgate.net.
Copper (Cu) and Palladium (Pd) Sources Bromination of Pyridine DerivativesUsed for specific catalytic bromination processes google.com.
Raney's Nickel Nitro Group ReductionNot a bromination catalyst, but crucial for syntheses involving nitropyridine intermediates google.com.

Reaction Conditions and Optimization

The synthesis of this compound, also known as 2-Amino-5-bromo-6-fluoropyridine, is typically achieved through the direct bromination of its precursor, 6-fluoropyridin-2-amine chemicalbook.com. This electrophilic aromatic substitution reaction requires careful control of conditions to ensure high yield and selectivity.

A common procedure involves dissolving the starting amine in a suitable solvent, such as dichloromethane or acetonitrile (B52724) google.com. The brominating agent, frequently N-bromosuccinimide (NBS), is then added portion-wise while maintaining a low temperature, often around 0 °C, using an ice bath google.com. This controlled addition and low temperature are crucial for minimizing the formation of side products. After the addition is complete, the reaction is typically allowed to stir for a period, for instance, 30 minutes, to proceed to completion, which can be monitored by Thin-Layer Chromatography (TLC) google.com.

Optimization of these reactions often focuses on several key parameters:

Solvent Choice: The polarity and solubility characteristics of the solvent can influence reaction rates and the solubility of reactants and intermediates.

Temperature Control: Maintaining a low temperature during the addition of the electrophile is critical to control the reaction's exothermicity and prevent undesired side reactions.

Stoichiometry: Precise control over the molar ratios of the substrate to the brominating agent is essential for maximizing the yield of the desired monobrominated product.

Work-up procedures generally involve solvent removal, followed by an acid-base extraction to purify the crude product. For example, the residue can be dissolved in ethyl acetate (B1210297) and washed with an acidic solution (like 1mol/L HCl), followed by neutralization and extraction into an organic solvent google.com.

Fluorination Reactions and Mechanistic Considerations

The introduction of a fluorine atom onto a pyridine ring is a critical step in the synthesis of many fluorinated pyridine derivatives. Various methods have been developed, each with distinct mechanisms and applications.

Improved Balz-Schiemann Reaction and Variants

The Balz-Schiemann reaction is a traditional and widely used method for introducing fluorine into aromatic systems semanticscholar.org. The classic procedure involves the diazotization of a primary aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt acs.org. The reaction is believed to proceed through a high-energy aryl cation intermediate cas.cn.

However, the conventional Balz-Schiemann reaction often requires harsh, high-temperature conditions (over 100°C), which can be a safety concern and limit its compatibility with sensitive functional groups cas.cn. Consequently, significant research has focused on developing milder and more efficient variants.

Key Improvements and Variants:

Catalytic Approaches: The development of a hypervalent iodine(III)-catalyzed Balz-Schiemann reaction allows the fluorination to proceed under much milder conditions (25–60°C), expanding its substrate scope cas.cn.

Alternative Fluoride (B91410) Sources: Instead of isolating potentially explosive diazonium tetrafluoroborate salts, modern methods utilize other fluoride sources. Organotrifluoroborates (RBF₃⁻) have been shown to be competent fluoride ion sources for fluoro-dediazoniation in organic solvents under mild conditions nih.gov. This can also be adapted into a one-pot process, avoiding the isolation of the diazonium intermediate nih.gov.

Solvent and Process Optimization: The choice of solvent can significantly impact the reaction. Low- or non-polar solvents can improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates, enabling effective fluorination at lower temperatures acs.org. Furthermore, continuous flow processing has been developed to eliminate the need to isolate diazonium salts, improving safety and scalability.

Detailed procedures for synthesizing fluoropyridines often involve dissolving the starting aminopyridine in an acid like hydrofluoric acid or a tetrafluoroboric acid solution at low temperatures (e.g., 5-7 °C) nii.ac.jp. A solution of sodium nitrite is then added slowly to form the diazonium salt in situ, which is subsequently decomposed to yield the fluorinated product nii.ac.jp.

Metal-Free Fluorination Approaches

Recent advancements have led to the development of metal-free methods for the site-selective C–H fluorination of pyridine derivatives. One notable strategy involves a photochemical approach that uses the combination of an N–F fluorinating reagent and a silane under visible light chinesechemsoc.org. This method is advantageous as it operates under mild conditions at ambient temperature and is tolerant of water, avoiding the need for precious metal catalysts or photocatalysts chinesechemsoc.org. The mechanism is believed to involve the homolytic cleavage of the N–F bond, initiated by blue LED irradiation, to generate the fluorinating radical species chinesechemsoc.org. This technique has demonstrated C2-selective monofluorination for a range of substituted pyridines chinesechemsoc.org.

Selective C-F Bond Activation in Pyridine Derivatives

While the previous sections focused on forming C-F bonds, there is also significant interest in the selective activation and functionalization of existing C-F bonds, particularly in polyfluorinated pyridines. The C-F bond is the strongest single bond to carbon, making its selective cleavage a considerable chemical challenge.

Research has shown that transition metals can mediate this process with high selectivity. For instance, zerovalent nickel complexes, such as [Ni(PR₃)₂], have been shown to preferentially activate the C-F bond at the 2-position (ortho to the pyridyl nitrogen) in pentafluoropyridine york.ac.uk. Density functional theory (DFT) studies suggest this selectivity arises from a "neighboring group acceleration" effect, where the pyridyl nitrogen coordinates to the metal center, stabilizing the transition state for C-F bond cleavage at the ortho position york.ac.uk. This is in contrast to related platinum reagents, which activate the C-F bond at the 4-position york.ac.uk. Transition-metal-free approaches for C-F bond activation are also emerging, utilizing silyl radicals to achieve defluorinative functionalization under mild conditions springernature.com.

Synthesis of Related Isomers and Analogues

5-Bromo-2-fluoropyridine and its Reactivity

5-Bromo-2-fluoropyridine is a key isomer and a valuable building block in medicinal chemistry and materials science ossila.comchemicalbook.com. Its synthesis can be achieved through several routes. One documented method involves a Hunsdiecker-type reaction starting from 6-fluoronicotinic acid.

Synthetic Protocol for 5-Bromo-2-fluoropyridine:

StepReagents & ConditionsResultYield
16-fluoronicotinic acid, red mercuric oxide (HgO), bromine, carbon tetrachloride (CCl₄)Suspension formedN/A
2Reflux for 5 hours, then cool to room temperatureReaction completionN/A
3Filtration through diatomaceous earth, vacuum concentrationCrude residueN/A
4Dissolution in hexane, filtration, vacuum concentrationLight yellow oil (product)63% chemicalbook.com

Another approach involves the diazotization of 2-bromo-5-aminopyridine. This is a two-step process starting from 5-aminopyridine, which is first brominated and then converted to the target compound via a diazotization-fluorination sequence guidechem.com.

The reactivity of 5-Bromo-2-fluoropyridine is characterized by the distinct chemical behavior of its two halogen substituents. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), readily reacting with nucleophiles like amines ossila.commedchemexpress.com. In contrast, the bromine atom at the 5-position is more suitable for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings ossila.com. This differential reactivity allows for the selective, stepwise functionalization of the pyridine ring, making it a versatile intermediate in the synthesis of complex molecules medchemexpress.com.

6-Bromo-5-fluoropyridin-2-amine

The synthesis of positional isomers, such as 6-Bromo-5-fluoropyridin-2-amine, often requires distinct strategic approaches compared to the primary isomer. A common synthetic pathway involves a multi-step process beginning with precursors that allow for the controlled introduction of each functional group. For instance, a synthetic route can involve the initial bromination of a suitable pyridine derivative, followed by fluorination and finally amination to yield the target compound. smolecule.com The order of these steps is critical to ensure the desired arrangement of substituents on the pyridine ring.

For example, reacting 2,6-dibromopyridine with a primary amine, such as methylamine, under heat and pressure can lead to a mono-aminated product, 2-Bromo-6-methylaminopyridine, which can be a precursor to further functionalization. georgiasouthern.edu While specific documented syntheses for 6-Bromo-5-fluoropyridin-2-amine are not extensively detailed in readily available literature, the principles of nucleophilic aromatic substitution (SNAr) and electrophilic halogenation on substituted pyridines form the basis for its theoretical preparation.

Table 1: Synthetic Approaches for Halogenated Pyridin-2-amines

Starting MaterialReagentsProductReaction Type
2-Aminopyridine1. Nitration 2. Acetylation 3. Nitro Reduction 4. Diazotization 5. Schiemann Reaction 6. Hydrolysis2-Amino-5-fluoropyridineMulti-step synthesis
2,6-DibromopyridineMethylamine, Heat, Pressure2-Bromo-6-methylaminopyridineNucleophilic Aromatic Substitution
6-Fluoropyridin-2-amineBrominating Agent (e.g., NBS)This compoundElectrophilic Halogenation

Positional Isomers and Regioselectivity in Halogenated Pyridines

The regioselectivity of halogenation on a pyridine ring is a complex interplay of the electronic effects of the substituents already present. The pyridine ring itself is electron-deficient, which generally makes electrophilic aromatic substitution more difficult than on benzene. However, the presence of strong activating groups, such as an amino (-NH₂) group, can significantly influence the outcome.

In the case of synthesizing this compound from 6-fluoropyridin-2-amine, the bromination occurs at a specific position due to the directing effects of the existing amino and fluoro groups.

Amino Group (-NH₂): Located at the C2 position, the amino group is a powerful activating group due to its ability to donate electron density to the ring through resonance. It strongly directs incoming electrophiles to the ortho and para positions. In this case, the para position (C5) is highly activated.

Fluoro Group (-F): Located at the C6 position, the fluorine atom is an electronegative element and deactivates the ring through a strong negative inductive effect (-I). However, like other halogens, it can donate a lone pair of electrons through resonance (+R effect), making it an ortho, para-director. The ortho position relative to the fluorine is C5.

The combined influence of the C2-amino group and the C6-fluoro group strongly directs the incoming electrophile (bromine) to the C5 position. This alignment of directing effects results in a highly regioselective reaction, yielding this compound as the major product. chemicalbook.com This principle, where the outcome is determined by the stability of the intermediate radical or carbocation, is a fundamental concept in predicting reaction products in aromatic chemistry. youtube.com The reactivity-selectivity principle further suggests that less reactive reagents (like bromine compared to chlorine) will be more selective, favoring substitution at the most electronically favorable position. youtube.com

Purification and Isolation Techniques in Synthesis

Following the chemical reaction, the desired product must be isolated from the reaction mixture, which may contain unreacted starting materials, reagents, solvents, and by-products. The purification of halogenated pyridines like this compound employs standard laboratory techniques tailored to the compound's physical properties.

Common Purification and Isolation Steps:

Extraction: The initial workup often involves liquid-liquid extraction. For example, the reaction mixture can be neutralized with a basic solution, such as saturated sodium bicarbonate, and then extracted with an organic solvent like dichloromethane or ethyl acetate. google.com This separates the organic product from inorganic salts and other aqueous-soluble impurities.

Washing and Drying: The combined organic phases are typically washed with brine (saturated sodium chloride solution) to remove residual water and then dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate. google.comgoogle.com

Solvent Removal: The solvent is removed from the dried organic phase, usually under reduced pressure using a rotary evaporator, to yield the crude product. orgsyn.org

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture (e.g., ethyl acetate/petroleum ether) and allowed to cool slowly. google.com As the solution cools, the solubility of the desired compound decreases, causing it to form crystals while impurities remain dissolved in the solvent. The pure crystals are then collected by filtration.

Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, flash column chromatography is often used. The crude product is loaded onto a column of silica gel or alumina and eluted with a solvent system (e.g., pentane/EtOAc). orgsyn.org Components of the mixture travel down the column at different rates depending on their polarity, allowing for their separation and collection as distinct fractions.

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the physical state of the product.

Advanced Spectroscopic and Computational Characterization for Structural Elucidation and Theoretical Analysis

Spectroscopic Analysis for Structural Confirmation

For primary amines, characteristic N-H stretching vibrations are expected in the range of 3300-3500 cm⁻¹ orgchemboulder.com. Specifically, two bands are typically observed for the -NH₂ group, corresponding to asymmetric and symmetric stretching modes orgchemboulder.com. The N-H bending vibration for primary amines is anticipated to appear in the 1580-1650 cm⁻¹ region orgchemboulder.com. The C-N stretching vibration in aromatic amines is typically observed between 1250 and 1335 cm⁻¹ orgchemboulder.com.

In a study of the related compound 2-amino-5-chloropyridine, the C-N stretching vibration was assigned to bands observed around 1370 cm⁻¹ in both FT-IR and FT-Raman spectra core.ac.uk. The -NH₂ wagging mode was identified at approximately 410 cm⁻¹ core.ac.uk. For 5-bromo-2-nitropyridine, detailed vibrational assignments have been correlated with theoretical calculations, providing a basis for comparison.

Table 1: Expected Vibrational Frequencies for 5-Bromo-6-fluoropyridin-2-amine

Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
N-H Asymmetric Stretch3400-3500 orgchemboulder.com
N-H Symmetric Stretch3300-3400 orgchemboulder.com
N-H Bend1580-1650 orgchemboulder.com
C-N Stretch (Aromatic)1250-1335 orgchemboulder.com
C-H Out-of-plane Bend825-950 core.ac.uk
-NH₂ Wag~410-450 core.ac.uk

This table presents expected ranges based on typical values for similar functional groups and related molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For "this compound", ¹H and ¹³C NMR would provide key information. The proton NMR spectrum is expected to show signals for the aromatic protons, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating amino group. The carbon NMR spectrum would similarly display distinct signals for each carbon atom in the pyridine (B92270) ring, with their chemical shifts being characteristic of their local electronic environment.

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For "this compound" (C₅H₄BrFN₂), the predicted monoisotopic mass is 189.9542 Da uni.lu. High-resolution mass spectrometry would be able to confirm this exact mass, thereby verifying the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information by revealing stable fragments of the molecule. Predicted collision cross-section values can also aid in its identification uni.lu.

Quantum Mechanical and Computational Chemistry Studies

Quantum mechanical and computational chemistry studies offer a theoretical framework to complement experimental findings, providing deeper insights into the molecular and electronic structure of "this compound".

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), are utilized to optimize the molecular geometry and predict vibrational frequencies core.ac.uknih.gov. Such calculations have been successfully applied to similar molecules like 2-amino-5-chloropyridine and 2-amino-6-chloropyridine, showing good agreement between scaled theoretical wavenumbers and experimental values core.ac.uk. For "this compound," DFT calculations would allow for the prediction of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO is the HOMO-LUMO energy gap, which is an important parameter for determining molecular reactivity and stability edu.krd. A smaller energy gap suggests higher reactivity edu.krd. The HOMO and LUMO energies can be calculated using DFT methods. For instance, in the study of 2-amino-5-chloropyridine, the calculated HOMO-LUMO energies indicated that charge transfer occurs within the molecule core.ac.uk. Similar analyses for "this compound" would provide valuable information about its electronic properties and reactivity. The analysis of these frontier orbitals helps in understanding the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule edu.krd.

Fukui Function and Reactivity Descriptors

A detailed study employing Fukui functions and other reactivity descriptors for this compound has not been identified in the reviewed literature. Such an analysis would typically involve quantum chemical calculations to identify the sites within the molecule that are most susceptible to nucleophilic, electrophilic, and radical attack. These descriptors are invaluable for predicting the regioselectivity of chemical reactions.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been published in the surveyed sources. This computational visualization tool is instrumental in understanding the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP map would illustrate the electron-rich and electron-poor regions of the molecule, which is critical for predicting intermolecular interactions.

Non-Linear Optical (NLO) Properties and Hyperpolarizability

There are no specific studies on the Non-Linear Optical (NLO) properties and hyperpolarizability of this compound in the available literature. Research in this area would involve computational and experimental methods to determine the molecule's response to an applied electric field, which is a key characteristic for applications in optoelectronics.

Predicted Collision Cross Section (CCS) Values

Predicted Collision Cross Section (CCS) values for this compound have been calculated and are available. These values are important for ion mobility-mass spectrometry, which provides information about the size and shape of an ion in the gas phase. The predicted CCS values for various adducts of the compound are presented in the table below. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺190.96148127.4
[M+Na]⁺212.94342140.6
[M-H]⁻188.94692131.4
[M+NH₄]⁺207.98802149.2
[M+K]⁺228.91736129.2
[M+H-H₂O]⁺172.95146126.4
[M+HCOO]⁻234.95240148.8
[M+CH₃COO]⁻248.96805181.6
[M+Na-2H]⁻210.92887136.0
[M]⁺189.95365143.0
[M]⁻189.95475143.0

Crystallographic Analysis of Metal Complexes

The ability of this compound to act as a ligand in the formation of metal complexes is an area of potential research interest. However, there are no published studies detailing the crystallographic analysis of any such metal complexes.

Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing and intermolecular interactions of metal complexes of this compound is not available as no such complexes have been reported in the literature. A crystallographic study would reveal details about the coordination geometry around the metal center, as well as the nature and extent of non-covalent interactions, such as hydrogen bonding and halogen bonding, which dictate the supramolecular architecture of the crystal.

Magnetic Topology and Ground State Analysis

A comprehensive analysis of the magnetic topology and ground state of this compound is crucial for understanding its intrinsic electronic properties and predicting its behavior in various chemical environments. However, a review of the current scientific literature reveals a significant gap in experimental and computational research specifically focused on the magnetic and electronic ground state characteristics of this particular compound.

Furthermore, computational studies on related fluorinated compounds have demonstrated the significant impact of fluorine substitution on molecular properties, including stability and reactivity emerginginvestigators.orgnih.gov. These studies often employ quantum chemical calculations to analyze molecular geometry, charge distribution, and frontier molecular orbitals emerginginvestigators.org. However, dedicated analyses of the magnetic topology, which would involve mapping the electron density and defining atomic basins to understand bonding and non-bonding interactions in detail, have not been reported for this compound.

Similarly, detailed ground state analysis, which would encompass the calculation of the molecule's lowest energy configuration and its associated electronic and magnetic properties, remains an area for future investigation for this specific compound. While general principles of computational chemistry suggest that the ground state of this molecule would be a singlet state with paired electrons, specific quantitative data on parameters such as diamagnetic and paramagnetic contributions to its magnetic susceptibility are absent from the literature.

Reactivity and Derivatization in Organic Synthesis

Reactivity of the Amino Group (-NH₂)

The amino group at the 2-position of the pyridine (B92270) ring is a primary nucleophilic center and a site for hydrogen bonding. Its reactivity is modulated by the electronic influence of the adjacent fluorine atom and the bromine atom at the 5-position.

The amino group of 5-Bromo-6-fluoropyridin-2-amine exhibits basic properties, although these are attenuated by the electron-withdrawing nature of both the fluorine and bromine substituents. The fluorine atom, in particular, exerts a strong inductive effect, reducing the electron density on the pyridine ring and, consequently, the basicity of the exocyclic amino group and the ring nitrogen itself.

The -NH₂ group is a hydrogen bond donor, while the pyridine ring nitrogen and the fluorine atom can act as hydrogen bond acceptors. This capacity for hydrogen bonding influences the compound's physical properties and its interactions with other molecules and reagents in solution.

The nucleophilic character of the amino group allows for a range of derivatization reactions. These transformations are often employed to protect the amine during subsequent reaction steps or to introduce new functionalities. A common derivatization is the formation of amides through acylation. For instance, similar aminopyridines are known to react with reagents like acetic anhydride (B1165640) to form the corresponding acetamide. mdpi.com Another crucial derivatization involves the protection of the amino group, for example, by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to yield a Boc-carbamate. This protective strategy is vital for preventing unwanted side reactions during subsequent cross-coupling or substitution reactions.

Table 1: Examples of Derivatization Reactions for Aminopyridines

Reaction Type Reagents and Conditions Product Type Purpose
Acylation Acetic anhydride, H₂SO₄ (cat.), 60°C N-acetyl-aminopyridine Amide formation, modulation of electronic properties

Reactivity of Halogen Substituents (Bromine and Fluorine)

The presence of two different halogens on the pyridine ring is a key feature of this compound, allowing for selective and sequential functionalization. The fluorine and bromine atoms exhibit distinct chemical reactivities, enabling a high degree of control in synthetic strategies.

The fluorine atom at the 6-position is highly susceptible to nucleophilic aromatic substitution (SₙAr). ossila.com The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing halogen substituents. In SₙAr reactions on such activated rings, fluoride (B91410) is an excellent leaving group. youtube.com This allows for the selective displacement of the fluorine atom by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new substituents at the 6-position while leaving the bromine atom intact. youtube.com This selective reactivity is a cornerstone of its use as a synthetic intermediate.

In contrast to the fluorine atom, the bromine atom at the 5-position is the primary site for transition metal-catalyzed cross-coupling reactions. ossila.com This differential reactivity allows for the selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position. Palladium and copper catalysts are extensively used for these transformations. ossila.comnih.gov

The bromine substituent readily participates in palladium-catalyzed C-C bond-forming reactions, such as the Suzuki, Stille, and Sonogashira couplings. mdpi.com These reactions are powerful tools for constructing complex molecular architectures. In a typical Suzuki reaction, the bromo-substituted pyridine is coupled with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.com This enables the straightforward introduction of various aryl and heteroaryl groups at the 5-position of the pyridine ring. The tolerance of these reactions to a wide range of functional groups makes them particularly valuable in medicinal chemistry and materials science. mdpi.com

Table 2: C-C Coupling Reactions at the Bromine Position

Reaction Name Coupling Partner Catalyst System (Example) Bond Formed
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄ / K₃PO₄ C(sp²)-C(sp²)
Stille Coupling Organostannane Pd catalyst C(sp²)-C(sp²)

Palladium- and Copper-Catalyzed Cross-Coupling Reactions at the Bromine Position

C-N Coupling Reactions

The presence of both a bromine and a fluorine atom on the pyridine ring, along with an amino group, makes this compound a versatile substrate for various C-N coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecules with desired electronic and biological properties. The amino group can be a site for N-arylation, while the bromine atom is susceptible to substitution by nitrogen nucleophiles through transition-metal-catalyzed processes.

Palladium-catalyzed C-N cross-coupling reactions are a powerful tool for forming carbon-nitrogen bonds. researchgate.net For instance, the coupling of amines with 2-bromopyridines has been successfully achieved using palladium acetate (B1210297) or Pd2(dba)3 in combination with chelating bis(diphenylphosphane) ligands. researchgate.net While specific examples detailing the C-N coupling of this compound itself are not prevalent in the provided results, the reactivity of similar 2-bromopyridines suggests its utility in such transformations. researchgate.net The general method involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the reaction between the aryl halide and the amine. researchgate.net Nickel-catalyzed C-N cross-coupling has also emerged as a viable alternative, with studies showing high turnover numbers for the amination of aryl halides with primary and secondary amines. researchgate.net

Buchwald-Hartwig Coupling

A prime example of C-N coupling is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction used for the synthesis of aryl amines from aryl halides. researchgate.net This reaction is known for its generality and functional group tolerance. researchgate.net The typical conditions involve a palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong base like sodium tert-butoxide. researchgate.net

In the context of pyridyl systems, the Buchwald-Hartwig amination of 2-bromopyridines with various amines has been well-documented. researchgate.net For example, the reaction of 2-bromopyridine (B144113) with mesitylamine has been studied using different palladium catalysts and ligands. researchgate.net The choice of ligand is crucial for an efficient reaction, with bulky, electron-rich phosphines often favoring the desired C-N bond formation. researchgate.net A study on the amination of bromobenzene (B47551) with secondary amines highlighted the effectiveness of ligands like XPhos and RuPhos in achieving high yields. nih.gov

A general procedure for the Buchwald-Hartwig amination of a bromopyridine involves heating the aryl bromide with an amine in the presence of a palladium catalyst, a phosphine ligand (like (±)-BINAP), and a base (such as NaOBu-t) in a suitable solvent like toluene. chemspider.com

Table 1: Example of Buchwald-Hartwig Amination Conditions

ComponentExample Reagent/Condition
Aryl Halide2-bromo-6-methyl pyridine
Amine(+/-)-trans-1,2-diaminocyclohexane
Catalyst[Pd2(dba)3]
Ligand(±)-BINAP
BaseNaOBu-t
SolventToluene
Temperature80°C

This table provides a general example of conditions used for Buchwald-Hartwig amination of a bromopyridine derivative. chemspider.com

Regioselectivity and Electronic Effects of Halogens on Reactivity

The regioselectivity of nucleophilic substitution reactions on the this compound ring is significantly influenced by the electronic properties of the halogen substituents. Both fluorine and bromine are electron-withdrawing groups, which deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).

The fluorine atom at the 6-position, being more electronegative than bromine, exerts a stronger inductive electron-withdrawing effect. This makes the carbon atom at the 6-position more electrophilic and thus more susceptible to nucleophilic attack. However, the bromine atom at the 5-position is a better leaving group compared to fluorine in many transition-metal-catalyzed cross-coupling reactions.

In the context of nucleophilic substitutions on halogenated pyridines, electron-withdrawing groups like a nitrile group can direct incoming nucleophiles. For a related compound, 5-bromo-6-chloropicolinonitrile, the electron-withdrawing nitrile and halogen groups direct nucleophiles to specific positions. The bromine atom, being less electronegative than chlorine, can act as the leaving group in SNAr reactions. The steric hindrance from the halogen at the 6-position can also influence the site of nucleophilic attack.

Metal-Free Coupling Reactions with Halogenated Pyridines

While transition-metal-catalyzed reactions are dominant, there is growing interest in developing metal-free coupling reactions. These methods offer advantages in terms of cost, toxicity, and ease of product purification. For halogenated pyridines, metal-free approaches often involve promoting the reaction through other means, such as using strong bases or photoredox catalysis. While the search results did not provide specific examples for this compound, the general principles can be inferred.

Stereochemical Considerations in Synthesis

When this compound is used as a starting material in the synthesis of chiral molecules, stereochemical considerations become important. If a chiral center is introduced into a derivative of this compound, it is crucial to control the stereochemical outcome of the reaction.

For instance, in a Buchwald-Hartwig amination reaction using a chiral amine, such as (+/-)-trans-1,2-diaminocyclohexane, it was noted that no epimerization occurred at the chiral centers of the diamine during the reaction. chemspider.com This indicates that under these specific reaction conditions, the stereochemical integrity of the chiral reactant was maintained. This is a critical factor in the synthesis of enantiomerically pure pharmaceutical compounds. The use of chiral ligands on the metal catalyst can also be employed to induce stereoselectivity in reactions involving prochiral substrates.

Advanced Applications in Medicinal Chemistry and Materials Science

Applications in Pharmaceutical Development

The compound 5-Bromo-6-fluoropyridin-2-amine is a valued intermediate in drug discovery due to its versatile chemical reactivity. The presence of distinct halogen atoms—bromine and fluorine—on the pyridine (B92270) ring allows for selective and sequential chemical modifications, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This differential reactivity makes it an ideal molecular scaffold for constructing a variety of Active Pharmaceutical Ingredients (APIs). google.com

This compound is a key precursor in the synthesis of advanced heterocyclic compounds. google.com Its structure is integral to creating APIs designed to interact with specific biological targets. The pyridine core is a common feature in many established drugs, and the strategic placement of halogen and amine groups on this compound provides chemists with the tools to fine-tune the electronic and steric properties of the final molecule, enhancing its binding affinity and selectivity for enzymes and receptors. google.com A patent for heteroaryl compounds highlights a synthetic route starting from 6-fluoropyridin-2-amine, which is treated with N-bromosuccinimide to produce this compound as a key intermediate for further elaboration. google.com

Halogenated pyridine scaffolds are instrumental in the development of antagonists for neuropeptide receptors, which are implicated in a range of physiological processes. While research has focused on various members of this receptor family, a patent specifically identifies this compound as a chemical compound relevant to the development of Neuropeptide FF (NPFF) receptor antagonists. These antagonists are researched for their potential in treating conditions like pain and substance dependence. Closely related scaffolds have also been employed in the synthesis of inhibitors for the Neuropeptide Y5 (NPY Y5) receptor, a target for anti-obesity therapeutics. The successful use of similar pyridine-based structures across different neuropeptide receptor families underscores the utility of this compound as a core component for this class of inhibitors.

The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, making it a prime target for antiviral drug development. google.com Research into Mpro inhibitors has led to the development of compounds that can block the enzyme's active site, thereby halting the viral life cycle. google.com Many of these inhibitors feature a pyridine or pyridone ring in their structure to enhance properties like plasma half-life. A closely related compound, 5-Bromo-2-fluoropyridine, has been explicitly identified as a molecular scaffold for synthesizing inhibitors of the SARS-CoV-2 main protease. The structural and chemical similarities suggest that this compound is also a valuable building block for creating novel and potent Mpro inhibitors to combat COVID-19.

Indoleamine-2,3-dioxygenase-1 (IDO1) is a critical enzyme in cancer immune escape. By catabolizing the amino acid L-tryptophan, IDO1 suppresses the local immune response, allowing tumors to evade detection and destruction. Consequently, inhibiting IDO1 is a major goal in modern cancer immunotherapy. Small-molecule inhibitors of IDO1 have shown significant promise, and halogenated pyridines serve as foundational scaffolds for these drugs. The related compound 5-Bromo-2-fluoropyridine is noted for its use in creating IDO1 inhibitors. This highlights the importance of the bromo-fluoro-pyridine motif in designing molecules that can effectively target the IDO1 enzyme.

TargetTherapeutic AreaRole of Pyridine Scaffold
Neuropeptide ReceptorsObesity, PainCore structure for receptor antagonists
SARS-CoV-2 MproAntiviral (COVID-19)Building block for protease inhibitors
IDO1Cancer ImmunotherapyPrecursor for enzyme inhibitors

Table 2: Therapeutic Targets for APIs Derived from Halogenated Pyridine Scaffolds.

The search for new antibacterial agents to combat drug-resistant pathogens is a global health priority. Research into pyridinamine derivatives has revealed their potential as antimicrobial agents. A study on 5,6-Dibromopyridin-2-amine, a structurally similar compound, demonstrated significant antimicrobial activity against various pathogens. Derivatives of this compound were effective at inhibiting biofilm-forming bacteria at concentrations as low as 100 µg/mL. The study directly compares 5,6-Dibromopyridin-2-amine with this compound, indicating that this class of compounds is under investigation for its antibacterial properties. The mechanism is believed to involve the modulation of key biological pathways through the interaction of the halogenated pyridine core with specific molecular targets within the bacteria.

Compound ClassPathogensKey Findings
Dibromopyridin-2-amine DerivativesBiofilm-forming bacteriaSignificant reduction in biofilm formation at 100 µg/mL

Table 3: Research Findings on the Antibacterial Potential of Related Pyridinamine Compounds.

Peptide deformylase (PDF) is an essential enzyme in bacteria that plays a crucial role in protein synthesis. Its absence in mammalian cells makes it an attractive and selective target for the development of new antibiotics. PDF inhibitors work by blocking this enzyme, thereby preventing bacteria from producing the functional proteins necessary for their survival. While various chemical classes of PDF inhibitors have been developed and studied for their activity against respiratory and gram-positive pathogens, research specifically linking this compound to the synthesis of PDF inhibitors is not publicly available at this time.

Contributions to Agrochemical Research

While direct applications of this compound in commercial agrochemicals are not extensively documented in public literature, the utility of its structural isomers is well-established, highlighting the importance of the bromo-fluoro-aminopyridine scaffold in this industry. For instance, the related isomer 5-Bromo-2-fluoropyridin-3-amine serves as a precursor for the development of novel pesticides. nbinno.com Similarly, 2-Amino-3-Bromo-5-Fluoropyridine is utilized as a raw material in the synthesis of various agrochemicals, including herbicides and insecticides. vivanacl.com The synthesis of other functionalized fluoropyridines, such as 2-Amino-3-nitro-5-fluoropyridine, as pesticide intermediates further underscores the value of this class of compounds in creating new crop protection agents. researchgate.net

Role in Advanced Materials Development

The field of materials science leverages unique molecular structures to create materials with novel electronic and optical properties. Halogenated pyridines are of particular interest due to their inherent aromaticity and electron-deficient nature. chemicalbook.comossila.com this compound is recognized for its potential in this area, with suppliers offering high-purity grades suitable for electronics and semiconductor applications. americanelements.com

Organic semiconductors are a class of materials built from π-bonded molecules or polymers, often containing heteroatoms like nitrogen, which form the basis of flexible and cost-effective electronic devices. cas.org The electron-deficient pyridine ring in this compound makes it an attractive candidate for constructing p-type semiconductor materials. chemicalbook.comossila.com Its utility is underscored by its availability in specialized semiconductor grades. americanelements.com The closely related compound, 5-Bromo-2-fluoropyridine, is considered an ideal building block for semiconductors due to its aromatic and electron-deficient characteristics. chemicalbook.comossila.com

The development of efficient OLED technology relies on novel organic materials that can transport charge and emit light. The bromo-fluoro-aminopyridine scaffold is valuable in this context. For example, the isomer 5-Bromo-2-fluoropyridin-3-amine is used as a component in the synthesis of OLED materials. nbinno.com Furthermore, research has demonstrated the use of the related compound, 5-bromo-2-fluoropyridine, to synthesize a specific host material, 5-(5-(2,4,6-triiso-propylphenyl)pyridin-2-yl)-5H-benzo[d]benzo- ambeed.comgoogle.comimidazo[1,2-a]imidazole, for OLED applications. chemicalbook.comossila.com

Organometallic catalysts are fundamental tools in modern organic synthesis. The design of ligands that coordinate to a metal center is crucial for controlling the catalyst's activity and selectivity. This compound possesses multiple functional groups that can be elaborated to form sophisticated ligands. The bromine atom is particularly suited for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, which are powerful methods for creating C-C and C-N bonds. nbinno.comossila.com This reactivity allows for the incorporation of the pyridine unit into larger, more complex ligand architectures designed to stabilize metal centers.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and materials science, aiming to understand how a molecule's chemical structure correlates with its functional activity. These studies involve synthesizing a series of related compounds (analogs) and evaluating how specific structural modifications affect their biological or physical properties.

For heterocyclic compounds like this compound, SAR studies are crucial. The related scaffold, 5-Bromo-2-fluoropyridine, is used to generate a variety of active pharmaceutical ingredients (APIs), a process that inherently relies on SAR to optimize the lead compounds for potency and selectivity. ossila.com Research on other aminopyridine derivatives demonstrates this principle; for example, SAR studies on new 2-amino-4-chloropyridine (B16104) derivatives have been conducted to evaluate their antimicrobial effects. researchgate.net Similarly, extensive SAR studies on pyrimidine (B1678525) analogs, which are structurally related to pyridines, have shown how modifying halogen substituents can significantly alter their potency as modulators of ion channels. chapman.edu While specific SAR studies for derivatives of this compound are not detailed in the surveyed literature, its role as a versatile synthetic building block makes its derivatives prime candidates for such optimization campaigns in both medicinal chemistry and materials science.

Pharmacological and Biological Activity Profiling

The halogenated aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel therapeutic agents. The value of this general structure is highlighted by the closely related molecule, 5-Bromo-2-fluoropyridine, which serves as a molecular scaffold for a range of potent inhibitors targeting various diseases. ossila.com

Key examples of APIs developed from this related scaffold include:

Inhibitors of neuropeptide Y receptor Y5 , relevant for metabolic disorders. ossila.com

Inhibitors of the main protease of SARS-CoV-2 , developed as antiviral agents. ossila.com

Inhibitors of indoleamine-2,3-dioxygenase-1 (IDO1) , a significant target in cancer immunotherapy. ossila.com

Furthermore, studies on other fluorinated heterocyclic compounds, such as 5-fluoro-isatin derivatives and halogenated tubercidin (B1682034) analogs, have revealed a wide spectrum of biological activities, including antimicrobial, antiviral, and cytotoxic effects, further validating the strategy of using fluorinated heterocycles in drug discovery. researchgate.netkashanu.ac.ir The presence of this compound's isomers in patent literature associated with biological activities also points to the pharmacological potential of this structural class. nih.gov

Data Tables

Table 1: Compound Names Mentioned in the Article

Compound NameCAS NumberMolecular Formula
This compound944401-65-4C₅H₄BrFN₂
5-Bromo-2-fluoropyridin-3-amine884495-22-1C₅H₄BrFN₂
2-Amino-3-Bromo-5-Fluoropyridine869557-43-7C₅H₄BrFN₂
5-Bromo-2-fluoropyridine766-11-0C₅H₃BrFN
6-Bromo-5-fluoropyridin-2-amine1257294-51-1C₅H₄BrFN₂
2-Amino-3-nitro-5-fluoropyridine876901-70-3C₅H₃FN₃O₂
2-amino-4-chloropyridine19798-80-2C₅H₅ClN₂

Docking Studies and Binding Affinity Predictions

Computational methods, particularly molecular docking and binding affinity predictions, are instrumental in modern drug discovery and materials science. For this compound, while specific, direct docking studies are not extensively documented in publicly available literature, the broader class of 2-aminopyridine (B139424) derivatives has been the subject of numerous computational investigations. These studies provide a foundational understanding of how the 2-aminopyridine scaffold, and by extension this compound, is likely to interact with various biological targets. The insights gleaned from these related compounds are crucial for predicting the potential therapeutic applications and guiding the future synthesis of novel derivatives.

Research on analogous 2-aminopyridine structures has revealed their potential to bind to a range of protein targets, including those involved in cancer and infectious diseases. For instance, derivatives of 2-aminopyridine have been evaluated in silico for their anticancer properties. benthamdirect.comresearchgate.net One such study focused on N-protected and deprotected amino acid derivatives of 2-aminopyridine, which were docked against the active site of beta-catenin (CTNNB1), a key protein in cell adhesion and signaling pathways implicated in colorectal cancer. benthamdirect.comresearchgate.net The docking analysis of these derivatives revealed favorable binding energies, suggesting a potential mechanism for their observed anti-tumor activities. benthamdirect.com

In a similar vein, other 2-aminopyridine derivatives have been identified as potential inhibitors of c-Met kinase, a receptor tyrosine kinase involved in tumor growth and metastasis. nih.gov Computational models, including 3D quantitative structure-activity relationship (QSAR), molecular docking, and molecular dynamics simulations, have been employed to explore the binding modes of these inhibitors. nih.gov These studies are critical in elucidating the structural requirements for high-affinity binding to the ATP-binding site of c-Met kinase. nih.gov

Furthermore, the 2-aminopyridine scaffold has been explored for its potential in developing antibacterial agents. A study on 2-amino-3-cyanopyridine (B104079) derivatives involved molecular docking simulations against microbial targets from Staphylococcus aureus and Bacillus subtilis. researchgate.netsemanticscholar.org The theoretical results from these docking studies were in good agreement with experimental antibacterial activity, highlighting the predictive power of such computational approaches. researchgate.netcncb.ac.cn The Molecular Operating Environment (MOE) software was utilized in this research to provide insights into the binding potential of the synthesized compounds. cncb.ac.cn

The versatility of the 2-aminopyridine core extends to its investigation as ligands for sigma receptors, which are implicated in various neurological disorders and have potential as targets for cancer therapy. nih.gov By modifying related structures, researchers have developed novel 2-aminopyridine compounds with high affinity for both σ1 and σ2 receptor subtypes. nih.gov

The general approach in these docking studies involves preparing the three-dimensional structures of the ligand (the 2-aminopyridine derivative) and the target protein. The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, typically reported as a negative score where a lower value indicates a more favorable interaction. These studies often reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

While the direct docking data for this compound is not available, the wealth of information on related compounds strongly suggests its potential as a valuable scaffold in drug design. The presence of the bromine and fluorine atoms can introduce specific interactions, such as halogen bonding, which can enhance binding affinity and selectivity for target proteins. Future computational studies focusing specifically on this compound are warranted to explore its unique interaction profile and to guide the development of novel therapeutic agents and advanced materials.

Table of Docking Studies on Structurally Related 2-Aminopyridine Derivatives

Derivative ClassProtein TargetDocking Software/MethodKey Findings
N-protected and deprotected amino acid derivatives of 2-aminopyridineBeta-catenin (CTNNB1)Not specified in abstractFavorable binding energies and interactions with the target protein were observed. benthamdirect.comresearchgate.net
2-Amino-3-cyanopyridine derivativesS. aureus (PDB ID: 4URM) and B. subtilis (PDB ID: 2RHL)Molecular Operating Environment (MOE)The most active compounds showed good binding modes with the microbial targets. researchgate.netcncb.ac.cn
2-Aminopyridine derivativesc-Met Kinase3D-QSAR, Molecular Docking, Molecular DynamicsModels showed satisfactory performance with good reliability and predictive ability for binding modes. nih.gov
Aryl-aminopyridine derivativesCyclin-dependent kinases, Bcr-Abl kinase, KIT receptor kinaseTarfisdock (Inverse Docking)The mechanism of action is proposed to involve the inhibition of several kinases.
2-Aminopyridine derivativesSigma-1 (σ1) and Sigma-2 (σ2) receptorsNot specified in abstractNew derivatives showed high affinity for both sigma receptor subtypes. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-6-fluoropyridin-2-amine in academic research?

  • Methodology : Start with halogenated pyridine precursors (e.g., 5-bromo-6-fluoropyridine) and perform amination using ammonia or alkylamines under controlled temperatures (60–100°C). Purify via crystallization or column chromatography to isolate the amine product. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .

Q. How can researchers confirm the structural identity of this compound given conflicting CAS registry numbers?

  • Methodology : Use X-ray crystallography (SHELX suite for structure refinement) to resolve ambiguities . Cross-validate with spectroscopic techniques:

  • NMR : Analyze 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra to confirm substitution patterns.
  • Mass Spectrometry : Confirm molecular weight (MW: 191.00 g/mol) via ESI-MS or GC-MS .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

  • Methodology :

  • HPLC/GC : Quantify purity (>95%) and detect impurities using reverse-phase columns.
  • Elemental Analysis : Verify stoichiometry (C5_5H4_4BrFN2_2) .
  • Thermal Analysis : Use DSC to assess melting behavior and stability .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at 2–8°C. Follow GHS hazard codes (e.g., H315 for skin irritation) and emergency response guidelines for spills .

Advanced Research Questions

Q. How can this compound serve as a scaffold for kinase inhibitor design?

  • Methodology : Functionalize the pyridine core via Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. Optimize substituents at positions 2 (amine) and 6 (bromo) to enhance target binding. Validate inhibitory activity using enzymatic assays (e.g., ATPase assays) and molecular docking studies .

Q. What strategies resolve contradictory reactivity data in palladium-catalyzed cross-coupling reactions?

  • Methodology : Screen catalyst systems (e.g., Pd(PPh3_3)4_4 with SPhos ligand) and optimize conditions:

  • Temperature : 80–110°C in degassed toluene/DMF.
  • Base : Use Cs2_2CO3_3 or K3_3PO4_4 to enhance coupling efficiency .

Q. How does the fluorine substituent influence electronic properties in drug design?

  • Methodology :

  • DFT Calculations : Compare charge distribution and frontier orbitals with non-fluorinated analogs.
  • Bioavailability Studies : Assess metabolic stability via microsomal assays. Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets .

Q. What crystallographic challenges arise in resolving structural isomers of this compound?

  • Methodology : Use high-resolution single-crystal X-ray diffraction (SHELXL) to differentiate regioisomers (e.g., 5-bromo vs. 6-bromo). Refine hydrogen bonding networks and halogen interactions to confirm substitution patterns .

Data Contradiction Analysis

Q. How to address discrepancies in reported CAS numbers (944401-65-4 vs. 1257294-51-1) for this compound?

  • Methodology : Cross-reference synthesis protocols and spectral data from independent sources. Validate via collaborative inter-laboratory studies and deposit structural data in public databases (e.g., PubChem) to clarify nomenclature .

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Reactant of Route 1
Reactant of Route 1
5-Bromo-6-fluoropyridin-2-amine
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Reactant of Route 2
5-Bromo-6-fluoropyridin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.